
2-(4-iodo-1H-pyrazol-1-yl)acetamide
Overview
Description
2-(4-Iodo-1H-pyrazol-1-yl)acetamide is a pyrazole-based acetamide derivative characterized by a 4-iodo substitution on the pyrazole ring. This structural motif confers unique electronic and steric properties due to the large atomic radius and polarizability of iodine. The compound’s acetamide group facilitates hydrogen bonding, influencing its solubility, crystallinity, and intermolecular interactions .
Preparation Methods
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-iodopyrazole with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. The presence of the iodine atom enhances its reactivity, facilitating various chemical reactions:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
- Oxidation and Reduction : It can undergo oxidation or reduction to form different derivatives.
- Coupling Reactions : Participates in coupling reactions (e.g., Suzuki or Sonogashira couplings) to create more intricate molecular structures.
Biological Research
In biological contexts, 2-(4-iodo-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to bind to active sites on enzymes allows it to modulate various cellular processes:
- Enzyme Inhibition : It has shown promise in inhibiting kinases, which play critical roles in cell signaling pathways.
- Cell Signaling : Alters gene expression and metabolic pathways, affecting cellular functions.
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Drug Discovery : It is utilized in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors involved in disease processes.
- Pharmacological Studies : Research indicates its potential as a heme oxygenase-1 inhibitor, which is relevant in cancer treatment and cytoprotection .
Industrial Applications
In addition to its scientific applications, this compound is relevant in industrial settings:
- Agrochemicals : Used in the development of pesticides and herbicides due to its bioactive properties.
- Materials Science : Explored for its role in creating specialized materials with specific chemical properties.
Case Studies
Several studies have highlighted the applications of this compound:
Study on Enzyme Inhibition
A research study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation. The study quantified the inhibition rates and analyzed the resultant effects on cell signaling pathways.
Drug Development Research
Another significant investigation focused on the synthesis of novel derivatives based on this compound aimed at enhancing its therapeutic profile against inflammatory diseases. These derivatives exhibited improved efficacy and reduced toxicity compared to existing treatments.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the acetamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
The following analysis compares 2-(4-iodo-1H-pyrazol-1-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural and Functional Analogues
Table 1: Key Structural and Functional Analogues
Physicochemical Properties
- Melting Points : The dichlorophenyl-pyrazolone derivative exhibits a high melting point (200–202°C), attributed to strong intermolecular hydrogen bonding (R22(10) dimer motifs) . The triazole analog melts at 165–167°C, reflecting moderate crystallinity influenced by polar solvents .
- Hydrogen Bonding : The 4-iodo substituent in the parent compound may reduce solubility in polar solvents compared to chloro or methoxy analogs but enhance halogen-bonding interactions in crystal packing .
Crystallographic and Computational Insights
Biological Activity
2-(4-iodo-1H-pyrazol-1-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound exhibits significant interactions with various enzymes and proteins, influencing numerous biochemical pathways. Key properties include:
- Enzyme Inhibition : this compound has been shown to inhibit specific kinases by binding to their active sites, altering their activity and affecting cellular processes such as metabolism and signaling pathways.
- Cellular Effects : The compound's effects vary across different cell types. It can modulate cell signaling pathways, impacting gene expression and metabolic activities.
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Binding : The compound binds to the active sites of target enzymes, leading to either inhibition or activation.
- Alteration of Signaling Pathways : By interacting with cellular receptors and enzymes, it can change the dynamics of signaling cascades.
- Subcellular Localization : The localization within cells influences its effectiveness and interaction with biological targets.
Case Studies and Experimental Data
Several studies have investigated the biological activities of this compound, yielding promising results:
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cardiovascular Diseases : Its role as a P2Y12 antagonist positions it as a candidate for treating thromboembolic disorders.
- Anti-inflammatory Agents : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Agents : Its effectiveness against various bacterial strains suggests utility in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-iodo-1H-pyrazol-1-yl)acetamide, and what factors influence reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 4-iodo-1H-pyrazole reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. Key factors include solvent polarity, reaction temperature (typically 0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization or column chromatography .
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm the pyrazole ring and acetamide backbone. IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm) and N-H (~3300 cm) stretches. Mass spectrometry (ESI/HRMS) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimeric structures) .
Q. What biochemical assays are suitable for studying its interactions with enzymes or proteins?
- Methodology :
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (k, k) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biochemical data (e.g., activation vs. inhibition effects across assays)?
- Methodology :
- Control Experiments : Test compound stability under assay conditions (pH, temperature).
- Orthogonal Assays : Compare results from ITC (thermodynamic) vs. SPR (kinetic).
- Concentration Gradients : Identify non-linear dose-response curves suggestive of allosteric modulation .
Q. What strategies optimize reaction conditions for scalable synthesis using Design of Experiments (DoE)?
- Methodology :
- Factorial Design : Vary factors like solvent (dichloromethane vs. THF), base (triethylamine vs. DBU), and temperature.
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .
Q. How can computational tools predict reactivity and guide the synthesis of derivatives with improved target selectivity?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions.
- Molecular Docking : Screen derivatives against target protein structures (e.g., kinases) to prioritize analogs with enhanced binding .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound at 37°C in buffers (pH 2–9) and monitor degradation via HPLC.
- Photostability Tests : Expose to UV/visible light and quantify decomposition products .
Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents on the pyrazole ring?
- Methodology :
- Analog Synthesis : Replace the iodo group with other halogens (Br, Cl) or electron-withdrawing groups (NO).
- Biological Profiling : Compare IC values across analogs to identify critical substituents for activity .
Q. Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental results in reaction pathways?
- Methodology :
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADYRFWCBASA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305449 | |
Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-55-9 | |
Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1H-pyrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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